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Compound of Interest

Compound Name: Methyl 6-chloro-5-nitronicotinate

Cat. No.: B045655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-chloro-5-nitronicotinate (CAS No. 59237-53-5). Due to the limited availability of public
experimental spectra, this document focuses on predicted data, general spectroscopic
characteristics, and detailed experimental protocols for synthesis and analysis.

Chemical Structure and Properties

o |[UPAC Name: Methyl 6-chloro-5-nitropyridine-3-carboxylate
e Molecular Formula: C7HsCIN20a4

e Molecular Weight: 216.58 g/mol

o Appearance: Off-white to grey solid

Spectroscopic Data

While experimental spectroscopic data for Methyl 6-chloro-5-nitronicotinate is not readily
available in the public domain, the following tables summarize the expected and predicted data
based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: Experimental NMR data is not publicly available. The following are predicted chemical

shifts. Actual experimental values may vary depending on the solvent and other experimental

conditions.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assighment
~8.9-9.1 d H-2 (Pyridine)
~8.6 - 8.8 d H-4 (Pyridine)
~3.9-4.1 s -OCHs (Ester)

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment
~163 - 165 C=0 (Ester)

~155 - 157 C-6 (Pyridine)
~148 - 150 C-2 (Pyridine)
~140 - 142 C-5 (Pyridine)
~125 - 127 C-3 (Pyridine)
~122 - 124 C-4 (Pyridine)
~53-55 -OCHs (Ester)

Infrared (IR) Spectroscopy

Note: Experimental IR data with specific peak assignments is not publicly available. The

following table lists the expected characteristic absorption bands.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm~?)

Functional Group Vibration

~3100 - 3000 C-H stretch (aromatic)

~2960 - 2850 C-H stretch (methyl)

~1730 - 1715 C=0 stretch (ester)

~1600, ~1475 C=C and C=N stretches (aromatic pyridine ring)

1530, ~1350 N-O asymmetric and symmetric stretches (nitro
group)

~1300 - 1000 C-O stretch (ester)

~850 - 750 C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule

and its fragments. The following table includes predicted m/z values for various adducts of

Methyl 6-chloro-5-nitronicotinate.

Table 4: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M]* 215.9932
[M+H]* 217.0011
[M+Na]* 238.9830
[M+K]* 254.9570

+ 4 .
[M+NHa]* 234.0276

Experimental Protocols

Synthesis of Methyl 6-chloro-5-nitronicotinate
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This protocol is based on the general procedure for the synthesis from 6-hydroxy-5-
nitronicotinic acid.

Materials:

e 6-hydroxy-5-nitronicotinic acid

e Thionyl chloride (SOCI2)

e N,N-Dimethylformamide (DMF)

e Methanol (CHsOH)

e Dichloromethane (CH2Cl2)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

o Ethanol

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-
hydroxy-5-nitronicotinic acid in an excess of thionyl chloride.

e Add a catalytic amount of DMF to the suspension.

o Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is
complete (monitor by TLC).

 Allow the mixture to cool to room temperature and then carefully remove the excess thionyl
chloride under reduced pressure.

o Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

e Cool the solution to 0 °C in an ice bath.

e Slowly add methanol to the solution with stirring.
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» Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

o Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate until gas evolution ceases.

o Separate the organic layer, and wash it with brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

o Purify the crude product by recrystallization from ethanol to obtain Methyl 6-chloro-5-
nitronicotinate as a solid.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

» Dissolve approximately 5-10 mg of the purified Methyl 6-chloro-5-nitronicotinate in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if required.
e Acquire *H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

o Prepare a KBr pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

e Press the mixture into a transparent pellet using a hydraulic press.
e Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Record the infrared spectrum over the range of 4000-400 cm~1.

3.2.3. Mass Spectrometry
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e Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

« Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,
electron ionization - El, electrospray ionization - ESI).

e Acquire the mass spectrum over an appropriate m/z range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
Methyl 6-chloro-5-nitronicotinate.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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